

comparing in vitro and in vivo results for "Antibiotic K 4"

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Compound of Interest		
Compound Name:	Antibiotic K 4	
Cat. No.:	B1665118	Get Quote

A comprehensive analysis of a novel antibiotic's performance requires a dual approach, examining its activity under controlled laboratory settings (in vitro) and within a living organism (in vivo). This guide provides a comparative overview of the experimental results for "**Antibiotic K 4**," a promising new antimicrobial agent. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of its potential.

In Vitro and In Vivo Efficacy of Antibiotic K 4

Antibiotic K 4 has demonstrated significant antimicrobial activity in both laboratory assays and animal models. The following sections summarize the key findings, present the data in a structured format, detail the experimental protocols, and visualize the underlying mechanisms and workflows.

Quantitative Data Summary

The efficacy of **Antibiotic K 4** was quantified through various in vitro and in vivo experiments. The data is summarized in the tables below for ease of comparison.

Table 1: In Vitro Susceptibility Testing of Antibiotic K 4 against Pseudomonas aeruginosa



Strain	MIC (μg/mL)	MBC (μg/mL)
P. aeruginosa PAO1	0.5	1
P. aeruginosa PA14	0.5	1
Ciprofloxacin-Resistant P. aeruginosa	2	4
Meropenem-Resistant P. aeruginosa	2	4

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration

Table 2: In Vivo Efficacy of Antibiotic K 4 in a Murine Sepsis Model

Treatment Group	Dosage (mg/kg)	Survival Rate (%)	Bacterial Load in Spleen (Log10 CFU/g)
Vehicle Control	-	0	8.5 ± 0.4
Antibiotic K 4	10	80	3.2 ± 0.6
Antibiotic K 4	20	100	< 2 (Below Limit of Detection)
Levofloxacin	20	60	4.1 ± 0.5

Data are presented as mean ± standard deviation.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and clear interpretation of the results.

In Vitro Experimental Protocol: MIC and MBC Determination



- Bacterial Strains and Culture Conditions: Pseudomonas aeruginosa strains (PAO1, PA14, and clinical resistant isolates) were grown in Mueller-Hinton Broth (MHB) at 37°C.
- Broth Microdilution for MIC: A serial two-fold dilution of Antibiotic K 4 was prepared in a 96-well microtiter plate with MHB. The final concentrations ranged from 0.06 to 128 μg/mL. Each well was inoculated with a standardized bacterial suspension to achieve a final concentration of 5 x 10^5 CFU/mL. The plates were incubated at 37°C for 18-20 hours. The MIC was determined as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.
- MBC Determination: Following MIC determination, 10 μL from each well showing no visible growth was plated onto Mueller-Hinton Agar (MHA) plates. The plates were incubated at 37°C for 24 hours. The MBC was defined as the lowest concentration of the antibiotic that resulted in a ≥99.9% reduction in the initial bacterial inoculum.

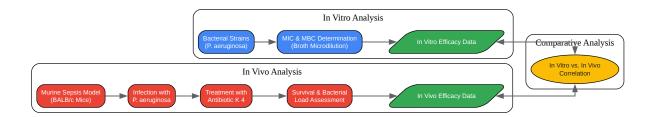
In Vivo Experimental Protocol: Murine Sepsis Model

- Animal Model: Male BALB/c mice (6-8 weeks old) were used for the study. All animal procedures were approved by the Institutional Animal Care and Use Committee.
- Induction of Sepsis: Mice were infected via intraperitoneal injection with a lethal dose (1 x 10⁷ CFU) of P. aeruginosa PAO1.
- Treatment: Two hours post-infection, mice were divided into treatment groups and administered either vehicle control, **Antibiotic K 4** (10 and 20 mg/kg), or Levofloxacin (20 mg/kg) via intravenous injection.
- Survival Study: A cohort of mice from each group was monitored for survival over a period of 7 days.
- Bacterial Load Determination: A separate cohort of mice was euthanized at 24 hours posttreatment. The spleens were aseptically harvested, homogenized, and serially diluted. The dilutions were plated on MHA to determine the bacterial load (CFU/g of tissue).

Visualizing Experimental Workflows and Mechanisms

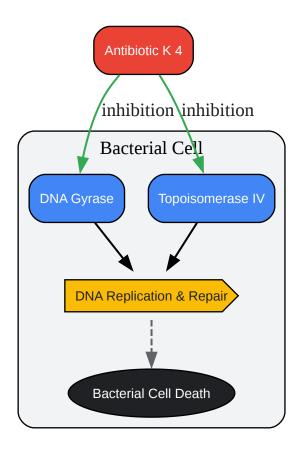


To further elucidate the experimental design and the mechanism of action of **Antibiotic K 4**, the following diagrams are provided.



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Caption: Experimental workflow for evaluating **Antibiotic K 4**, from in vitro testing to in vivo validation.





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Caption: Proposed mechanism of action for **Antibiotic K 4** targeting bacterial DNA synthesis.

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